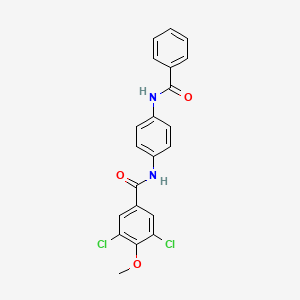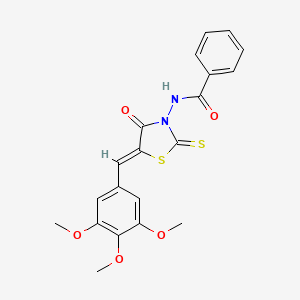![molecular formula C17H10F3N3O3 B3737890 4-Nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B3737890.png)
4-Nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol
Übersicht
Beschreibung
4-Nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a complex organic compound characterized by its unique structural features, including a nitro group, a phenyl ring, and a trifluoromethyl-substituted pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.
Coupling with Phenol: The phenol moiety is coupled with the pyrimidine ring through a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Nitration: The final step involves the nitration of the phenol ring using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate).
Major Products
Reduction: 4-Amino-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol.
Substitution: Various ethers and esters depending on the substituents used.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is used as a building block for the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds suggests it may have applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the nitro and trifluoromethyl groups can enhance the compound’s pharmacokinetic properties, making it a candidate for further drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The phenolic hydroxyl group can form hydrogen bonds with target proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a phenol ring, used in various chemical applications.
2-Phenyl-4,6-dimethylpyrimidine: A pyrimidine derivative with phenyl and methyl groups, used in pharmaceutical research.
4-Trifluoromethylphenol: A phenol derivative with a trifluoromethyl group, used in organic synthesis.
Uniqueness
4-Nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications. This combination makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3/c18-17(19,20)15-9-13(12-8-11(23(25)26)6-7-14(12)24)21-16(22-15)10-4-2-1-3-5-10/h1-9,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAVBEBOJYWTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide](/img/structure/B3737813.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3737816.png)
![3,5-diethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3737820.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3737827.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3737835.png)
![N-{2-chloro-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B3737842.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B3737859.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3737880.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3737883.png)

![4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide](/img/structure/B3737906.png)

![5,5'-sulfonylbis[2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3737920.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3737921.png)
